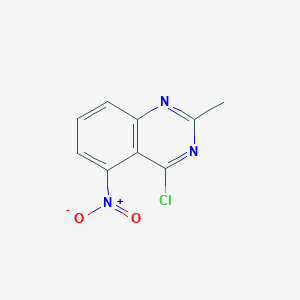

4-Chloro-2-methyl-5-nitroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-5-nitroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c1-5-11-6-3-2-4-7(13(14)15)8(6)9(10)12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUBZLWSXCZTGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591942 | |

| Record name | 4-Chloro-2-methyl-5-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827031-53-8 | |

| Record name | 4-Chloro-2-methyl-5-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4 Chloro 2 Methyl 5 Nitroquinazoline and Analogues

Retrosynthetic Analysis for 4-Chloro-2-methyl-5-nitroquinazoline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic route. amazonaws.comslideshare.netresearchgate.net The analysis for this compound involves several key disconnections.

The primary disconnection targets the functional groups attached to the quinazoline (B50416) core. The 4-chloro group can be installed from a more common precursor, a hydroxyl group at the same position. This transformation, known as a functional group interconversion (FGI), points to 2-methyl-5-nitroquinazolin-4(3H)-one as a key intermediate.

Further disconnection of the quinazoline ring itself suggests a cyclocondensation strategy. The pyrimidine (B1678525) portion of the bicyclic system can be disconnected across the N1-C2 and N3-C4 bonds. This leads back to an appropriately substituted aniline (B41778) derivative, specifically a derivative of anthranilic acid (2-aminobenzoic acid). To incorporate the 2-methyl and 5-nitro groups, a plausible precursor is 2-acetamido-6-nitrobenzoic acid . This molecule already contains the necessary carbon and nitrogen atoms for the quinazoline ring and the required substituents in the correct relative positions.

Finally, 2-acetamido-6-nitrobenzoic acid can be simplified to 2-amino-6-nitrobenzoic acid , which serves as a logical starting material. The synthesis would then proceed in the forward direction: acylation of the amino group, cyclization to form the quinazolinone ring, and finally, chlorination to yield the target molecule.

Establishment of the Quinazoline Ring System

The formation of the quinazoline scaffold is a critical step in the synthesis. Various methods have been developed, broadly categorized into cyclocondensation reactions and catalyst-mediated protocols.

Cyclocondensation reactions are a cornerstone of quinazoline synthesis, typically involving the reaction of an ortho-substituted aniline with a one-carbon or multi-carbon component to form the pyrimidine ring. researchgate.netresearchgate.netnih.gov

One of the most common starting materials is anthranilic acid or its derivatives. researchgate.netresearchgate.net For the synthesis of 2-methylated quinazolinones, anthranilic acid can be condensed with reagents that provide the N-C-CH₃ unit. For instance, heating 2-aminobenzoic acid with acetic anhydride (B1165640) can lead to the formation of the 2-methylquinazolinone system. The reaction proceeds through the formation of an intermediate 2-acetamidobenzoic acid, which then cyclizes.

Another robust method involves starting with 2-aminobenzamides. The reaction of 2-aminobenzamide (B116534) with an appropriate acylating agent can directly lead to the formation of the quinazolinone ring. These methods are advantageous due to the wide availability of substituted anthranilic acids and anilines, allowing for the synthesis of a diverse library of quinazoline analogues. nih.govrsc.org

Table 1: Examples of Cyclocondensation Precursors for Quinazoline Synthesis

| Starting Material | Reagent | Product Type |

|---|---|---|

| Anthranilic Acid | Formamide | Quinazolin-4(3H)-one |

| Anthranilic Acid | Acetic Anhydride | 2-Methylquinazolin-4(3H)-one |

| 2-Aminobenzamide | Benzaldehyde | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one |

This table presents common precursors used in cyclocondensation reactions to form the quinazoline ring system.

Modern synthetic chemistry increasingly relies on catalyst-mediated reactions to improve efficiency, yield, and substrate scope. nih.gov Transition-metal catalysts, in particular, have been extensively used for the synthesis of quinazolines. rsc.orgnih.gov

These protocols often involve the dehydrogenative coupling or cyclization of readily available starting materials. For example, iridium-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminoarylmethanols with amides or nitriles provides an atom-economical route to various quinazolines. organic-chemistry.org Similarly, cobalt and manganese complexes have been shown to catalyze the direct synthesis of quinazolines from 2-aminobenzyl alcohols and primary amides. nih.govnih.gov

Copper-catalyzed reactions are also prevalent, enabling the synthesis of quinazolines from o-aminoketones and phenacyl azides or through the annulation of 2-aminobenzylamines with aryl aldehydes. nih.gov These catalytic methods often proceed under milder conditions and demonstrate broad functional group tolerance, making them powerful tools for constructing complex quinazoline derivatives. rsc.org

Strategic Introduction of Substituents

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Therefore, the regioselective introduction of these groups is a crucial aspect of the synthetic strategy.

The introduction of a nitro group onto the benzene (B151609) portion of the quinazoline ring is a key step in the synthesis of this compound. The position of nitration is critical and is governed by the electronic properties of the substrate and the reaction conditions.

Direct nitration is a common electrophilic aromatic substitution reaction. nih.gov However, the nitration of the quinazoline ring system itself can be complex. The reactivity of the different positions on the benzo ring is influenced by the electron-withdrawing nature of the pyrimidine ring. For the parent quinazoline, electrophilic substitution is predicted to occur preferentially at positions 8 and 6. nih.gov Direct nitration of quinazoline with fuming nitric acid in concentrated sulfuric acid indeed yields 6-nitroquinazoline. nih.gov

For the synthesis of the 5-nitro isomer, direct nitration of 2-methylquinazoline (B3150966) or 2-methylquinazolin-4(3H)-one is often not a viable strategy due to unfavorable regioselectivity. Instead, the nitro group is typically introduced at an earlier stage of the synthesis. A more effective strategy involves the nitration of a precursor that directs the incoming nitro group to the desired position. For example, starting with 4-chloro-2-methylphenol, a sulfonate protecting group can be added, followed by nitration, which proceeds regioselectively to yield 4-chloro-2-methyl-5-nitrophenylsulfonate. google.com Subsequent removal of the sulfonyl group provides a 4-chloro-2-methyl-5-nitrophenol (B2449075) intermediate.

Alternatively, the synthesis can commence from a starting material that already contains the nitro group in the correct position, such as 2-amino-6-nitrobenzoic acid. This approach circumvents the challenges of regiocontrol during the nitration of the assembled quinazoline core. Cyclization of this pre-functionalized precursor ensures the nitro group is unambiguously located at the 5-position of the final quinazoline ring.

Table 2: Reagents for Key Synthetic Transformations

| Transformation | Common Reagents | Intermediate/Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro Precursor |

| Cyclization | Acetic Anhydride, Heat | 2-Methyl-5-nitroquinazolin-4(3H)-one |

This table summarizes common reagents used for the key steps of nitration, cyclization, and chlorination in the synthesis of the target compound.

Following the formation of the 2-methyl-5-nitroquinazolin-4(3H)-one intermediate, the final step is the conversion of the 4-oxo group to the 4-chloro group. This is a standard transformation readily achieved by treating the quinazolinone with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). nih.gov This reaction proceeds efficiently to afford the final product, this compound.

Regioselective Nitration of Quinazoline and its Precursors

Influence of Directing Groups on Nitro Group Placement

The regioselectivity of nitration on the 2-methyl-4(3H)-quinazolinone ring is primarily controlled by the directing effects of the fused benzene ring substituents and the pyrimidinone ring itself. The pyrimidinone portion of the molecule contains both activating and deactivating functionalities that influence the position of electrophilic attack.

The amide group within the pyrimidinone ring is an activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene ring through resonance. This effect increases the electron density at the ortho and para positions (C-5 and C-7) relative to the amide linkage. Conversely, the carbonyl group is a deactivating, meta-directing group.

In the case of 2-methyl-4(3H)-quinazolinone, the activating effect of the amide nitrogen directs incoming electrophiles to the C-5 and C-7 positions. The methyl group at the C-2 position has a minor electronic influence on the benzene ring. Therefore, nitration of 2-methyl-4(3H)-quinazolinone typically yields a mixture of 5-nitro and 7-nitro isomers. Historical studies on related compounds, such as the synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil, provide early examples of achieving nitration at the 5-position, albeit from a different starting material. nih.gov

The interplay of these directing effects is crucial for achieving the desired 5-nitro substitution. The relative yields of the 5- and 7-nitro isomers can be influenced by reaction conditions such as the nitrating agent, temperature, and solvent.

Control of Isomer Formation and Separation Techniques

Given the formation of isomeric products during nitration, controlling the isomer ratio and effectively separating the desired 5-nitro isomer are paramount.

Control of Isomer Formation: Subtle modifications to the reaction conditions can influence the regioselectivity of the nitration. For instance, the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or other nitrating agents) and the reaction temperature can alter the kinetic versus thermodynamic control of the reaction, thereby affecting the isomer distribution. However, achieving complete selectivity for the 5-nitro isomer is often challenging.

Separation Techniques: Once the mixture of nitro-isomers is obtained, efficient separation is necessary. Several chromatographic techniques are employed for the separation of closely related aromatic isomers.

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the separation of isomers on a larger scale. The choice of stationary phase and mobile phase is critical for achieving good resolution. For nitroaromatic compounds, reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and water or methanol (B129727) and water are commonly used. semanticscholar.orgyoutube.com Gradient elution can be employed to optimize the separation of isomers with similar polarities.

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Reversed-phase (e.g., C18, Phenyl-Hexyl) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with acid modifiers (e.g., formic acid, phosphoric acid) |

| Elution Mode | Isocratic or Gradient |

| Detection | UV-Vis (typically at 254 nm) |

| Flow Rate | Dependent on column diameter |

Column Chromatography: Traditional column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase can also be effective for separating nitro-isomers. The choice of eluent system, typically a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is optimized to achieve differential migration of the isomers based on their polarity.

Fractional Crystallization: In some cases, the difference in solubility between the isomers in a particular solvent can be exploited for separation through fractional crystallization.

Chlorination at the C-4 Position of Quinazolinones

The conversion of the 4-oxo group of the 2-methyl-5-nitro-4(3H)-quinazolinone intermediate to a chloro group is a key transformation to enable subsequent nucleophilic substitution reactions for further derivatization.

Reagents and Conditions for 4-Chlorination (e.g., SOCl₂, POCl₃)

Several reagents are commonly used for the chlorination of 4-quinazolinones, with thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) being the most prevalent.

Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating agent often used in excess as both the reagent and the solvent. The reaction typically requires heating at reflux temperatures. nih.govresearchgate.net Sometimes, a tertiary amine base like N,N-dimethylaniline is added to facilitate the reaction.

Thionyl Chloride (SOCl₂): Thionyl chloride can also be used for the chlorination, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net The SOCl₂/DMF system forms a Vilsmeier-Haack type reagent in situ, which is the active chlorinating species.

The choice between POCl₃ and SOCl₂ can depend on the specific substrate, desired reaction conditions, and scale of the synthesis.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux, often used as solvent | Powerful reagent, excess can be removed by distillation. |

| Thionyl Chloride (SOCl₂) / cat. DMF | Reflux in an inert solvent or neat | Forms a Vilsmeier-Haack reagent in situ. |

Mechanistic Considerations of Chlorination

The chlorination of 4-quinazolinones with reagents like POCl₃ and SOCl₂/DMF proceeds through the formation of a highly reactive intermediate. The mechanism is analogous to the Vilsmeier-Haack reaction. researchgate.netwikipedia.orgorganic-chemistry.org

Activation of the Carbonyl Group: The lone pair of electrons on the oxygen of the amide carbonyl group attacks the electrophilic phosphorus or sulfur atom of the chlorinating agent.

Formation of a Vilsmeier-Haack Type Intermediate: This initial adduct then eliminates a leaving group to form a highly electrophilic chloroiminium salt, often referred to as the Vilsmeier reagent.

Nucleophilic Attack by Chloride: A chloride ion then attacks the C-4 carbon of the chloroiminium intermediate.

Elimination and Aromatization: Subsequent elimination of a phosphate (B84403) or sulfite (B76179) byproduct leads to the formation of the aromatic 4-chloroquinazoline (B184009) ring.

The reaction with POCl₃ can be complex, involving the formation of various phosphorylated intermediates. nih.gov The use of a catalytic amount of DMF with SOCl₂ generates the Vilsmeier reagent (chlorodimethyliminium chloride), which then acts as the primary chlorinating agent.

Introduction of the Methyl Group at C-2

The 2-methyl group is typically introduced early in the synthetic sequence by using a precursor that already contains this functionality. The most common starting material for this purpose is anthranilic acid.

The reaction of anthranilic acid with acetic anhydride is a widely used method to construct the 2-methyl-4(3H)-quinazolinone core. doi.orgijpcbs.comlibretexts.org This reaction proceeds through the initial N-acetylation of anthranilic acid, followed by cyclization and dehydration to form the quinazolinone ring. The acetic anhydride serves as the source of the acetyl group, which ultimately becomes the C-2 methyl group and the C-2 carbon of the quinazoline ring.

One-Pot and Multicomponent Synthesis Approaches

While a specific one-pot or multicomponent reaction for the direct synthesis of this compound is not widely reported, the principles of these methodologies can be applied to streamline the synthesis. For instance, a multicomponent reaction could be designed to assemble the 2-methyl-5-nitro-4(3H)-quinazolinone core from simpler starting materials in a single step. Following this, a one-pot chlorination and subsequent functionalization could be envisioned.

The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that has been utilized for the synthesis of diverse quinazolinone scaffolds. nih.govresearchgate.netacs.org By carefully selecting the starting components, it is conceivable to construct a quinazolinone precursor that can be further elaborated to the target molecule.

The development of such integrated synthetic approaches is an active area of research, aiming to provide more sustainable and efficient routes to complex heterocyclic molecules like this compound.

Optimization of Reaction Conditions and Yields for Quinazoline Synthesis

The efficient synthesis of quinazoline derivatives, including this compound, is highly dependent on the careful optimization of reaction conditions. Research into the synthesis of the quinazoline scaffold has demonstrated that variables such as the choice of catalyst, solvent, reaction temperature, and methodology can dramatically influence the yield, purity, and sustainability of the process. Traditional synthetic routes often face challenges such as harsh reaction conditions, multi-step procedures, and modest yields, prompting extensive investigation into more effective strategies. organic-chemistry.orgresearchgate.net

Catalyst Selection and Impact on Yield

The selection of an appropriate catalyst is a cornerstone of modern synthetic strategies for quinazolines. Both transition-metal catalysts and metal-free systems have been successfully employed to enhance reaction efficiency and yield.

Copper-based catalysts are frequently utilized due to their low cost and high efficacy. For instance, a novel and efficient cascade method for quinazoline synthesis using inexpensive CuBr as the catalyst and air as the oxidant has been developed. organic-chemistry.org Similarly, CuO nanoparticles have been used to catalyze the aerobic oxidative coupling of N-arylamidines and aromatic aldehydes, tolerating a variety of functional groups and producing good yields. nih.gov In some protocols, a combination of catalysts, such as CuCl/DABCO/4-HO-TEMPO with oxygen as an oxidant, has been shown to produce substituted quinazolines in yields ranging from 40–98%. nih.gov

Other transition metals have also proven effective. Cobalt complexes, such as Co(OAc)₂·4H₂O, have been used in dehydrogenative cyclizations to produce quinazolines in yields of up to 95%. frontiersin.org Iron-catalyzed domino reactions provide another route, with a Fe/Cu relay system enabling the synthesis of 2-phenylquinazolin-4-amines in yields of 42%–84%. frontiersin.org Furthermore, efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions offer a method with high atom economy under mild conditions. organic-chemistry.org

Transition-metal-free approaches represent a greener and often more economical alternative. Molecular iodine has been shown to catalyze the amination of C-H bonds using oxygen as the oxidant, providing a metal-free and solvent-free methodology. organic-chemistry.org Another effective metal-free reagent is o-iodoxybenzoic acid (IBX), which mediates the reaction of 2-aminobenzylamines and aldehydes to furnish 2-substitued quinazolines in yields of 55–94% at room temperature. mdpi.com

| Catalyst System | Starting Materials | Solvent | Conditions | Yield (%) | Reference |

| CuBr / Air | (2-bromophenyl)methylamines + Amidine hydrochlorides | N/A | Cascade Reaction | Good | organic-chemistry.org |

| CuCl/DABCO/4-HO-TEMPO/O₂ | 2-aminobenzylamines + Aryl aldehydes | CH₃CN | 80 °C | 40–98 | nih.gov |

| Co(OAc)₂·4H₂O / t-BuOK | 2-aminoaryl alcohols + Nitriles | tert-AmOH | 95 °C, 24 h | up to 95 | frontiersin.org |

| FeCl₃ / CuI/L-proline | o-halobenzonitriles + Benzaldehydes + NaN₃ | DMF | 110 °C, 12 h | 42–84 | frontiersin.org |

| Molecular Iodine / O₂ | 2-aminobenzaldehydes + Benzylamines | Solvent-free | N/A | Very Good | organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | 2-aminobenzylamine + Aldehydes | Acetonitrile | Room Temp, 6 h | 55–94 | mdpi.com |

Influence of Solvents and Temperature

The choice of solvent and the reaction temperature are critical parameters that must be optimized to maximize product yield and selectivity. The polarity of the solvent can influence the reaction pathway; for example, in iodine(III)-promoted reactions of amidines, polar solvents favor the C(sp²)-N bond formation required for quinazolines, whereas nonpolar solvents lead to benzimidazoles. organic-chemistry.org

Systematic studies have been conducted to determine the optimal solvent for specific reactions. In a Cu-catalyzed cross-coupling reaction for the synthesis of 4-tosyl quinazolines, various solvents were tested, with Tetrahydrofuran (THF) providing a significantly higher yield (87%) compared to Dimethylformamide (DMF, 67%), Acetonitrile (MeCN, 56%), Dichloromethane (CH₂Cl₂, 33%), and Ethanol (B145695) (EtOH, 31%). nih.gov The solubility of reactants and intermediates is also a key factor, with studies showing that quinazoline derivatives often exhibit the highest solubility in DMF, which generally increases with temperature. cibtech.org

Temperature is another crucial variable. While many quinazoline syntheses require elevated temperatures, often under reflux conditions, optimization can lead to milder protocols. beilstein-journals.org For instance, increasing the reaction temperature from 60 °C was found to improve yields in certain palladium-catalyzed reactions. nih.gov Conversely, highly efficient catalyst systems, such as the use of IBX, allow for high-yield synthesis at ambient room temperature. mdpi.com Microwave-assisted synthesis often utilizes temperatures around 150-170 °C for very short reaction times. mdpi.comfrontiersin.org

| Catalyst | Solvent | Yield (%) | Reference |

| CuI | THF | 87 | nih.gov |

| CuI | DMF | 67 | nih.gov |

| CuI | MeCN | 56 | nih.gov |

| CuI | CH₂Cl₂ | 33 | nih.gov |

| CuI | EtOH | 31 | nih.gov |

Optimization of Reaction Time and Energy Source

Minimizing reaction time is a key goal in process optimization for both economic and environmental reasons. The advent of alternative energy sources, such as microwave and ultrasound irradiation, has revolutionized synthetic approaches to quinazolines.

Microwave irradiation (MWI) has been shown to dramatically accelerate reactions, reducing times from several hours to mere minutes. frontiersin.org For example, a microwave-promoted cyclocondensation to form 3-aryl 2-thioderivatives of quinazolinone shortened the reaction time from 20–30 minutes in ethanol to just 2–3 minutes under solvent-free conditions. frontiersin.org Similarly, microwave-mediated N-arylation of 4-chloroquinazolines in a THF/H₂O mixture efficiently produced a library of novel compounds in short reaction times. beilstein-journals.orgnih.gov

Ultrasound irradiation offers similar advantages. In the synthesis of 4-tosyl quinazolines, a reaction performed under conventional reflux conditions required 4 hours to achieve a 70% yield. By contrast, using ultrasonic irradiation at a power of 60-70 W, an 87% yield was obtained in just 30 minutes, highlighting the significant improvement in both reaction time and efficiency. nih.gov

| Method | Time | Yield (%) | Reference |

| Reflux | 4 h | 70 | nih.gov |

| Ultrasound (60 W) | 30 min | 87 | nih.gov |

| Ultrasound (50 W) | 50 min | 74 | nih.gov |

| Ultrasound (40 W) | 70 min | 64 | nih.gov |

The nature of the substituents on the starting materials also plays a role in reaction outcomes. Studies have shown that the presence of electron-withdrawing groups on a benzylamine (B48309) starting material can slightly increase the yield of the final quinazoline product, whereas electron-donating groups may lead to a decrease in yield. frontiersin.org This demonstrates that a holistic optimization strategy must consider the electronic properties of the substrates in addition to the external reaction conditions.

Chemical Transformations and Reaction Pathways of 4 Chloro 2 Methyl 5 Nitroquinazoline

Nucleophilic Aromatic Substitution at the C-4 Chloro Position

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a cornerstone of the derivatization of this scaffold. nih.gov The reaction is regioselective, with nucleophilic attack preferentially occurring at the C-4 carbon. mdpi.comresearchgate.netnih.govdoaj.org This selectivity is driven by the electronic properties of the quinazoline ring system.

4-Chloro-2-methyl-5-nitroquinazoline readily reacts with a wide array of nucleophiles, leading to the displacement of the C-4 chloro group. This versatility allows for the introduction of various functionalities into the quinazoline core. Common nucleophiles include amines, thiols, and azide (B81097) ions.

Amines: The reaction with primary and secondary amines is one of the most frequently employed transformations, yielding 4-aminoquinazoline derivatives. nih.gov Electron-rich amines, such as aliphatic amines, generally react under milder conditions compared to electron-poor amines. nih.gov The reaction conditions can be tailored, with microwave-mediated synthesis in solvents like a THF/water mixture proving efficient for N-arylation. nih.gov

Thiols: Thiophenols and other sulfur-based nucleophiles can displace the C-4 chlorine to form 4-thioether derivatives. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion. researchgate.netmdpi.com

Azides: The substitution of the chlorine atom can be achieved using sodium azide, typically in a polar aprotic solvent like N-methylpyrrolidone, to produce 4-azidoquinazoline derivatives. researchgate.net

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malononitrile, can also act as effective nucleophiles to create new carbon-carbon bonds at the C-4 position. researchgate.net

The following table summarizes representative nucleophilic substitution reactions at the C-4 position of chloro-nitro quinoline/quinazoline systems, which serve as analogs for the reactivity of this compound.

| Nucleophile | Reaction Conditions | Product Type | Source |

|---|---|---|---|

| N-Methylanilines | Microwave, THF/H₂O | 4-Anilinoquinazoline (B1210976) | nih.gov |

| Sodium Azide | N-Methylpyrrolidone, Room Temp | 4-Azidopyranoquinolinone | researchgate.net |

| Thiophenol | Base | 4-(Phenylthio)pyranoquinolinone | researchgate.net |

| Malononitrile | Base | 4-(Dicyanomethyl)pyranoquinolinone | researchgate.net |

| Hydrazine (B178648) | - | 4-Hydrazinoquinoline-2-thione | mdpi.com |

The kinetics and regioselectivity of the nucleophilic aromatic substitution at the C-4 position are significantly influenced by the electronic effects of the nitro and methyl groups.

The nitro group at the C-5 position is a powerful electron-withdrawing group. Through its negative inductive (-I) and mesomeric (-M) effects, it strongly deactivates the benzene (B151609) portion of the quinazoline ring towards electrophilic attack but, crucially, activates it towards nucleophilic aromatic substitution. The nitro group helps to stabilize the negative charge of the Meisenheimer complex, the key intermediate formed during the SNAr reaction, particularly when the attack occurs at the C-4 (para) position. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. stackexchange.combeilstein-journals.org

The methyl group at the C-2 position is generally considered a weakly electron-donating group through its positive inductive effect (+I). While this effect might slightly counteract the deactivation of the ring system, its influence on the SNAr reaction at C-4 is minor compared to the potent activating effect of the nitro group and the inherent reactivity of the 4-position in the quinazoline system. In some contexts, substituents at the C-2 position can influence the reaction through steric hindrance, but the small size of the methyl group makes this effect minimal for most nucleophiles.

The combination of the pyrimidine (B1678525) ring's inherent electron deficiency, further enhanced by the potent electron-withdrawing nitro group, makes the C-4 position exceptionally electrophilic and predisposed to nucleophilic attack. DFT calculations on the analogous 2,4-dichloroquinazoline (B46505) system confirm that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack than the C-2 position. researchgate.netnih.gov This intrinsic electronic preference strongly directs nucleophiles to the C-4 position, ensuring high regioselectivity.

Reactions Involving the Nitro Group

The nitro group at the C-5 position is another key site for chemical transformations, with its reduction to an amino group being the most prominent reaction.

The conversion of the C-5 nitro group to a 5-amino group is a synthetically valuable transformation, as it provides a route to a new class of derivatives with different electronic and biological properties. A variety of reducing agents and methods can be employed for this purpose, with the choice often depending on the presence of other reducible functional groups in the molecule. wikipedia.org

Common methods for the reduction of aromatic nitro groups that are applicable to this compound include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org It is often a clean and efficient method.

Metal-Acid Systems: Classic reduction methods using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are effective for converting nitroarenes to anilines. wikipedia.orgscispace.com

Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst (e.g., Pd/C or Raney Nickel) or ammonium (B1175870) formate (B1220265) can serve as a source of hydrogen to effect the reduction. scispace.com Using zinc dust with ammonium chloride is another viable method. wikipedia.org

Other Reagents: Sodium hydrosulfite or sodium sulfide (B99878) can also be used for the reduction of nitro groups. wikipedia.org

The chemoselectivity of the reduction is an important consideration. Mild reducing agents are necessary to selectively reduce the nitro group without affecting the chloro-substituent or the quinazoline ring itself. nih.gov

| Reducing System | Description | Source |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | A common and often high-yielding method for nitro group reduction. | wikipedia.org |

| Iron (Fe) in Acidic Media | An industrial-scale method for reducing nitroaromatics. | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | A standard laboratory reagent for the reduction of nitroarenes. | wikipedia.org |

| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Reduces nitro compounds to hydroxylamines or amines. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | A reagent used for the reduction of aromatic nitro compounds. | wikipedia.org |

While reduction is the most common reaction, the nitro group on a sufficiently activated aromatic ring can occasionally undergo nucleophilic aromatic substitution, being displaced by a strong nucleophile. This type of reaction has been observed in other electron-deficient heterocyclic systems like azolo[5,1-c] nih.govnih.govnih.govtriazines, where the nitro group is displaced by amines or thiol-containing amino acids like cysteine. aip.orgurfu.ru However, in this compound, the presence of the highly reactive C-4 chloro group means that nucleophilic attack will preferentially occur at that position. Displacement of the nitro group would require forcing conditions and a substrate where the C-4 position has already been substituted with a non-leaving group.

Modifications at the C-2 Methyl Group

The methyl group at the C-2 position of the quinazoline ring exhibits enhanced reactivity due to its position adjacent to a nitrogen atom in the heterocyclic ring. The protons on this methyl group are acidic and can be abstracted by a base to form a resonance-stabilized carbanion. This nucleophilic carbon can then react with various electrophiles, most notably aldehydes.

A key reaction involving the C-2 methyl group is its condensation with aromatic or aliphatic aldehydes. This reaction, analogous to the Claisen-Schmidt condensation, typically proceeds in the presence of a catalyst like zinc chloride or an acid/base catalyst and leads to the formation of 2-styryl or 2-alkenyl quinazoline derivatives. Research on the analogous 2-methyl-6-nitro-4-quinazolone has demonstrated its successful condensation with various aldehydes by fusing the reactants in the presence of zinc chloride, affording 2-substituted styryl derivatives. nih.gov This indicates that the C-2 methyl group in this compound is similarly activated and available for such transformations.

Functionalization Reactions of the Methyl Group

The methyl group at the C-2 position of the quinazoline ring is activated by the adjacent ring nitrogen atom. This activation renders the methyl protons sufficiently acidic to be removed by a base, forming a reactive carbanion intermediate. This intermediate can subsequently react with various electrophiles, most notably in condensation reactions with aldehydes. researchgate.netrsc.org This type of reaction, common for 2-methyl substituted nitrogen heterocycles, proceeds through a proposed 2-methylene-1,2-dihydroquinazoline intermediate, leading to the formation of new carbon-carbon bonds. rsc.orgacs.org

The reaction typically involves heating the quinazoline derivative with an aldehyde, often in the presence of a catalyst or in a solvent like acetic anhydride (B1165640). rsc.org The electron-withdrawing nature of the 5-nitro group would likely enhance the acidity of the 2-methyl protons, potentially facilitating these condensation reactions under milder conditions compared to unsubstituted 2-methylquinazolines.

| Reactant | Reaction Type | Potential Product | Conditions |

|---|---|---|---|

| Aromatic Aldehydes (e.g., Benzaldehyde) | Condensation (Claisen-Schmidt type) | 4-Chloro-5-nitro-2-styrylquinazoline | Heating in acetic anhydride or with a base catalyst. rsc.org |

| Formaldehyde | Hydroxymethylation | (4-Chloro-5-nitroquinazolin-2-yl)methanol | Basic conditions. |

| Strong Base (e.g., n-BuLi) followed by an electrophile (E+) | Carbanion Alkylation/Acylation | 4-Chloro-2-(ethyl)-5-nitroquinazoline (if E+ = CH3I) | Anhydrous, low-temperature conditions. acs.org |

Electrophilic and Radical Reactions on the Quinazoline Core

The quinazoline nucleus is a π-deficient heterocyclic system, a characteristic that is significantly amplified by the presence of a strongly deactivating nitro group at the C-5 position. nih.govyoutube.com This inherent electron deficiency makes the quinazoline core highly resistant to electrophilic aromatic substitution (EAS).

Electrophilic Reactions: The combined electronic effects of the substituents create a highly deactivated system. The nitro group is a powerful deactivating group that directs incoming electrophiles to the meta position. youtube.com The pyrimidine portion of the quinazoline is already electron-poor and generally not susceptible to electrophilic attack. nih.gov Any potential electrophilic substitution would preferentially occur on the benzene ring, but the 5-nitro group strongly deactivates all positions (6, 7, and 8). Theoretical considerations of the unsubstituted quinazoline ring suggest an electrophilic reactivity order of 8 > 6 > 5 > 7. scispace.com However, the presence of the nitro group at position 5 effectively quenches this reactivity. Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are highly unfavorable for this compound and would require exceptionally harsh conditions, likely leading to degradation of the molecule. youtube.comresearchgate.net

Radical Reactions: The reactions of this compound with radical species are not well-documented in the scientific literature. While radical reactions on heteroaromatic compounds can be achieved under specific conditions (e.g., Minisci reaction), the reactivity of this particular substituted quinazoline has not been extensively explored.

Stability and Reactivity under Various Chemical Conditions

Stability: The this compound molecule possesses a stable aromatic core. Nitroaromatic compounds are generally thermally stable, although caution is warranted. The primary point of instability lies in the C4-chloro substituent. This bond is susceptible to hydrolysis, particularly under strong aqueous basic or acidic conditions, which would lead to the formation of 2-methyl-5-nitroquinazolin-4(3H)-one. Under neutral, anhydrous conditions, the compound exhibits good stability.

Reactivity: The most prominent chemical reactivity of this compound is nucleophilic aromatic substitution (SNAr) at the C-4 position. researchgate.netnih.gov The chlorine atom is an excellent leaving group in this context, and its displacement is highly activated by several factors:

The electron-withdrawing effect of the adjacent nitrogen atom at N-3.

The ability of the quinazoline ring to stabilize the negatively charged Meisenheimer complex intermediate through resonance.

The potent electron-withdrawing and resonance-stabilizing effect of the 5-nitro group, which further delocalizes the negative charge of the intermediate, significantly accelerating the rate of substitution compared to quinazolines lacking this group.

This high reactivity makes the C-4 position a versatile handle for introducing a wide array of functional groups. Numerous studies on related 4-chloroquinazolines demonstrate facile reactions with various nucleophiles, including primary and secondary amines, anilines, hydrazines, thiols, and alkoxides. nih.govnih.govmdpi.comdoaj.org The reaction with amines, in particular, is a widely used method for the synthesis of biologically active 4-aminoquinazoline derivatives. nih.govnih.gov

| Nucleophile | Reaction Type | Product Class | Typical Conditions |

|---|---|---|---|

| Primary/Secondary Amines (R¹R²NH) | Amination | 4-Amino-2-methyl-5-nitroquinazolines | Inert solvent (e.g., EtOH, DMF), often with mild heating. nih.govnih.gov |

| Anilines (ArNH₂) | Anilination | 4-Anilino-2-methyl-5-nitroquinazolines | Can be facilitated by microwave irradiation. nih.gov |

| Hydrazine (N₂H₄) | Hydrazination | 4-Hydrazino-2-methyl-5-nitroquinazoline | Reaction in an alcohol solvent. mdpi.com |

| Sodium Azide (NaN₃) | Azidation | 4-Azido-2-methyl-5-nitroquinazoline | Polar aprotic solvent (e.g., DMF). mdpi.com |

| Alkoxides (RO⁻) | Alkoxylation | 4-Alkoxy-2-methyl-5-nitroquinazolines | Reaction with sodium alkoxide in the corresponding alcohol. |

| Thiols (RSH) | Thiolation | 2-Methyl-5-nitro-4-(alkylthio)quinazolines | In the presence of a base (e.g., NaH, K₂CO₃). mdpi.com |

Theoretical and Computational Studies on 4 Chloro 2 Methyl 5 Nitroquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules like 4-Chloro-2-methyl-5-nitroquinazoline. Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) can provide insights into various molecular properties.

For this compound, these calculations could elucidate:

Electron Distribution and Molecular Orbitals: Mapping the electron density to identify electron-rich and electron-deficient regions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are crucial for predicting sites of electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Maps: Visualizing the electrostatic potential on the molecular surface to predict non-covalent interactions and reactive sites.

Chemical Reactivity Descriptors: Calculating global reactivity descriptors such as chemical hardness, softness, electronegativity, and the Fukui function to quantify the molecule's reactivity.

A hypothetical data table derived from such calculations might look like this:

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -3.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 4.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations to Understand Reaction Mechanisms

While specific molecular dynamics (MD) simulations for this compound are not documented in publicly accessible literature, this computational technique is invaluable for studying reaction mechanisms. MD simulations model the atomic motions of a system over time, providing a dynamic picture of chemical processes.

For this compound, MD simulations could be employed to:

Simulate Reaction Pathways: Investigate the mechanism of nucleophilic aromatic substitution at the C4 position, a common reaction for 4-chloroquinazolines. By simulating the approach of a nucleophile, one could map the potential energy surface, identify transition states, and calculate activation energies.

Solvent Effects: Understand the role of the solvent in stabilizing reactants, intermediates, and transition states during a reaction.

Conformational Dynamics: Explore the flexibility of the molecule and how its conformation might influence reactivity.

Structure-Reactivity Relationship (SRR) Modeling based on Substituent Effects

The principles of structure-reactivity relationships (SRRs), such as the Hammett equation, can be applied to understand how substituents influence the reactivity of the quinazoline (B50416) ring system. libretexts.org The Hammett equation quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. libretexts.org

In this compound, the key substituents are:

-Cl (Chloro group) at C4: An electron-withdrawing group that activates the ring for nucleophilic substitution.

-CH₃ (Methyl group) at C2: An electron-donating group.

-NO₂ (Nitro group) at C5: A strong electron-withdrawing group that significantly influences the electronic properties of the quinazoline core.

A hypothetical Hammett analysis might yield the following data:

| Substituent at C5 | Hammett Constant (σ) | Relative Reaction Rate |

| -H | 0.00 | 1 |

| -CH₃ | -0.17 | 0.5 |

| -Cl | 0.23 | 3.2 |

| -NO₂ | 0.78 | 55 |

Conformational Analysis and Tautomerism Considerations

Conformational analysis of this compound would likely show a largely planar quinazoline ring system. The primary conformational flexibility would involve the rotation of the methyl group at the C2 position and the nitro group at the C5 position. Quantum chemical calculations could determine the rotational barriers and the most stable conformations.

Tautomerism is a key consideration for heterocyclic compounds. While this compound itself is not prone to common tautomeric forms (like keto-enol), potential tautomerism could be relevant for its derivatives or under specific reaction conditions (e.g., protonation). For instance, if the chloro group is substituted by a hydroxyl or amino group, the resulting quinazoline derivative would exhibit significant tautomerism. Computational studies can predict the relative energies of different tautomers, providing insight into their relative populations at equilibrium.

Synthetic Applications of 4 Chloro 2 Methyl 5 Nitroquinazoline As a Key Intermediate

Building Block for Complex Polyheterocyclic Systems

The strategic placement of reactive sites on the 4-Chloro-2-methyl-5-nitroquinazoline molecule makes it an ideal precursor for the construction of fused polyheterocyclic systems. These complex scaffolds are of significant interest in drug discovery due to their rigid three-dimensional structures which can allow for precise interactions with biological targets.

The primary route to these systems involves the reaction of this compound with binucleophilic reagents. For instance, reaction with hydrazine (B178648) hydrate (B1144303) would initially lead to the formation of 4-hydrazino-2-methyl-5-nitroquinazoline. This intermediate can then undergo intramolecular cyclization, often promoted by treatment with orthoesters, carboxylic acids, or other single-carbon donors, to yield a triazolo[4,3-c]quinazoline ring system. This methodology is a well-established strategy for creating fused triazole rings onto azine frameworks. scispace.comresearchgate.net

Similarly, reaction with reagents such as carbohydrazides can lead to the formation of other complex heterocyclic structures. The initial nucleophilic displacement of the C4-chloride by the terminal nitrogen of the hydrazide is followed by a cyclocondensation reaction, resulting in the formation of novel bis researchgate.netnih.govresearchgate.nettriazoloquinazolines. nih.gov The reaction with sodium azide (B81097) provides another pathway, leading to the formation of tetrazolo-fused quinazolines, which are valuable for their bioisosteric relationship to carboxylic acids and their unique chemical properties. nih.gov

The general principle involves a two-step sequence within a single pot or as discrete steps:

Nucleophilic Substitution: The highly electrophilic C4 position is attacked by a nucleophilic center of a reagent (e.g., the -NH2 group of a hydrazide).

Intramolecular Cyclization: A second nucleophilic center on the reagent attacks a suitable position on the quinazoline (B50416) ring or a newly introduced electrophilic center to form the new fused ring.

This strategy allows for the creation of diverse polyheterocyclic libraries by varying the binucleophilic reagent.

Precursor for Substituted Quinazoline Libraries

The high reactivity of the 4-chloro substituent is the key feature that enables the use of this compound as a scaffold for combinatorial chemistry and the generation of large libraries of substituted quinazoline derivatives. nih.gov The electron-withdrawing effect of the 5-nitro group significantly activates the C4 position towards nucleophilic attack, allowing reactions to proceed under mild conditions with a wide range of nucleophiles. youtube.comlibretexts.org

This approach is extensively used to synthesize libraries of 4-aminoquinazolines, which are recognized as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com By reacting this compound with a diverse panel of primary and secondary amines, a library of corresponding 4-amino-2-methyl-5-nitroquinazolines can be rapidly generated. This is particularly valuable in structure-activity relationship (SAR) studies, where systematic modification of the substituent at the 4-position is required to optimize biological activity.

The versatility of this precursor is not limited to amines. A wide array of nucleophiles can be employed to create diverse chemical libraries.

| Nucleophile Class | Reagent Example | Resulting C4-Substituent | Potential Application |

|---|---|---|---|

| Amines (N-nucleophiles) | Aniline (B41778), Benzylamine (B48309), Morpholine | -NHR, -NR₂ | Kinase Inhibitors, CNS agents |

| Alcohols (O-nucleophiles) | Methanol (B129727), Phenol | -OR | VEGFR-2 Inhibitors |

| Thiols (S-nucleophiles) | Thioglycolic acid, Thiophenol | -SR | Antimicrobial agents |

| Azides (N-nucleophiles) | Sodium Azide | -N₃ | Precursor for amines, triazoles |

The reaction conditions for these substitutions are generally straightforward, often involving stirring the reactants in a suitable solvent such as ethanol (B145695), isopropanol, or dioxane, sometimes with the addition of a base to scavenge the HCl formed. nih.govmdpi.com Microwave-assisted synthesis has also been shown to accelerate these reactions, allowing for the rapid generation of compound libraries. nih.govbeilstein-journals.org

Role in the Synthesis of Precursors to Advanced Chemical Entities

Beyond its direct use in creating libraries, this compound serves as a crucial starting material for multi-step syntheses of more complex and specialized molecules, including pharmaceutically active compounds and other advanced chemical intermediates.

The 4-anilinoquinazoline (B1210976) framework is the core structural motif of several clinically approved tyrosine kinase inhibitors (TKIs) used in cancer therapy, such as gefitinib (B1684475) and erlotinib. nih.govnih.gov this compound is an ideal starting point for the synthesis of novel analogues of these drugs.

The synthesis typically involves the nucleophilic substitution of the 4-chloro group with a suitably substituted aniline. The presence of the 5-nitro group in the starting material offers a strategic advantage; it can be retained in the final molecule to modulate its electronic properties and binding interactions, or it can be chemically transformed at a later stage. For example, the nitro group can be reduced to an amine, which can then be acylated or otherwise functionalized to introduce new pharmacophoric features or to attach solubilizing groups. This dual functionality—a reactive chloro group and a modifiable nitro group—makes it a powerful tool in the design and synthesis of new generations of kinase inhibitors and other pharma-relevant scaffolds. nih.gov

| Starting Material | Key Reaction | Intermediate/Product Class | Therapeutic Target Example |

|---|---|---|---|

| This compound | SNAr with substituted anilines | 4-Anilino-5-nitroquinazolines | EGFR, VEGFR, CDK inhibitors nih.govnih.gov |

| 4-Anilino-5-nitroquinazolines | Reduction of nitro group (e.g., with SnCl₂/HCl) | 5-Amino-4-anilinoquinazolines | Further functionalization for improved activity/selectivity |

The utility of this compound extends to its role as a precursor for other advanced intermediates. The predictable reactivity of the 4-chloro position allows for the introduction of a wide range of functionalities. For example, reaction with a protected aminophenol can yield an intermediate that, after deprotection and further modification, leads to more complex structures.

A typical synthetic sequence might involve:

Displacement of Chloride: Reaction of this compound with a nucleophile (e.g., an alcohol or amine) to form a more stable intermediate.

Modification of the Nitro Group: Reduction of the 5-nitro group to a 5-amino group.

Further Functionalization: The newly formed 5-amino group can be diazotized and converted into a range of other substituents (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions, or it can be acylated or used in cyclization reactions to build additional heterocyclic rings.

This step-wise derivatization allows chemists to precisely control the installation of various functional groups around the quinazoline core, enabling the synthesis of highly tailored and complex target molecules that would be difficult to access through other routes. The initial chloro and nitro groups serve as versatile handles that can be addressed sequentially to build molecular complexity.

Future Research Directions and Synthetic Innovations

Exploration of Greener and More Sustainable Synthetic Routes

Traditional synthetic routes to quinazoline (B50416) derivatives often involve harsh reagents, high temperatures, and the use of volatile organic solvents, leading to significant environmental concerns. Future research will prioritize the development of greener alternatives that minimize waste, reduce energy consumption, and utilize more environmentally benign materials.

Key areas of exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the synthesis of quinazoline scaffolds, it can significantly reduce reaction times from hours to minutes and often improves yields. A potential greener route for precursors to compounds like 4-Chloro-2-methyl-5-nitroquinazoline could involve microwave-mediated reactions, which allow for rapid, base-free amination in more sustainable solvent systems like a mixture of THF and water. nih.gov

Solvent Selection: A major focus of green chemistry is the replacement of hazardous solvents. Research into the use of water, supercritical fluids (like CO₂), or biodegradable ionic liquids as reaction media for quinazoline synthesis is a promising direction. These solvents can reduce the environmental impact associated with the use and disposal of traditional organic solvents.

Atom Economy: Synthetic strategies will be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This involves favoring addition and cyclization reactions over substitution reactions that generate stoichiometric byproducts. For instance, moving away from chlorinating agents like phosphorus oxychloride or thionyl chloride, which are commonly used to produce 4-chloroquinazoline (B184009) intermediates, towards one-pot tandem reactions would represent a significant improvement. researchgate.netatlantis-press.com

| Parameter | Traditional Methods | Greener Alternatives |

|---|---|---|

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasound |

| Solvents | Volatile organic compounds (e.g., DMF, CH₃CN) | Water, Ionic Liquids, Supercritical CO₂ |

| Reagents | Harsh chlorinating agents (SOCl₂, POCl₃) | One-pot synthesis, Catalytic approaches |

| Reaction Time | Several hours to days | Minutes to a few hours |

Development of Catalyst-Controlled and Stereoselective Synthesis

While this compound itself is an achiral molecule, the principles of catalyst-controlled synthesis are crucial for improving the efficiency and selectivity of its formation and subsequent reactions.

Future research will likely focus on:

Regioselective Nitration: The introduction of the nitro group at the C5 position is a critical step. Current methods may rely on harsh nitrating mixtures (e.g., nitric and sulfuric acid) and can sometimes lead to the formation of isomers. google.comgoogle.com The development of novel catalytic systems, perhaps using solid acid catalysts or metal-nitrate complexes, could offer precise control over the position of nitration, thereby improving the purity and yield of the desired 5-nitro isomer and simplifying downstream purification processes.

Catalytic C-H Activation: A forward-looking approach would involve building the quinazoline core through direct C-H activation and annulation reactions. This would bypass the need for pre-functionalized starting materials, such as anthranilic acids, leading to more step-economical syntheses. While challenging, catalyst systems based on transition metals like palladium, rhodium, or copper could be designed to construct the heterocyclic ring with high efficiency.

Advanced In Situ Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is fundamental to optimizing synthetic processes. The transient nature of reaction intermediates makes their characterization difficult using conventional offline techniques. The application of advanced in situ spectroscopic methods can provide real-time insights into the reaction pathway.

Potential techniques for studying the synthesis of this compound include:

In Situ NMR and IR Spectroscopy: These techniques can monitor the concentration of reactants, products, and key intermediates as the reaction progresses. This data is invaluable for identifying rate-limiting steps, detecting unstable intermediates, and optimizing reaction conditions (temperature, pressure, catalyst loading) for maximum yield and purity. For example, monitoring the chlorination of the precursor quinazolinone could reveal the mechanism and help minimize side reactions.

Raman Spectroscopy: This method is particularly useful for studying reactions in heterogeneous mixtures or under high-pressure conditions and can provide detailed information about changes in chemical bonding during the formation of the quinazoline ring.

Synergistic Approaches: Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the development of new synthetic routes. nih.govnih.gov This synergistic approach allows for the prediction of reaction outcomes and the rational design of experiments.

Key areas for this combined approach include:

Reaction Pathway Modeling: Using Density Functional Theory (DFT), chemists can model the entire reaction coordinate for the synthesis of this compound. nih.gov This allows for the calculation of activation energies for different potential pathways, helping to identify the most favorable route and predict potential side products. Such studies can explain the regioselectivity observed in substitution reactions on the quinazoline core. mdpi.com

Catalyst Design: Computational screening can be used to design and identify optimal catalysts for specific transformations, such as regioselective nitration or C-H activation. By simulating the interaction between the substrate and various potential catalysts, researchers can predict which catalysts will offer the highest activity and selectivity, thereby reducing the amount of empirical laboratory work required.

Solvent Effects: Theoretical models can predict how different solvents will affect reaction rates and equilibria, aiding in the selection of greener and more effective solvent systems. nih.gov

| Compound Name |

|---|

| This compound |

| Phosphorus oxychloride |

| Thionyl chloride |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-methyl-5-nitroquinazoline, and how do reaction conditions influence product yield?

- Methodological Answer : The compound can be synthesized via chlorination and nitration of quinazoline precursors. Key reagents include thionyl chloride (for chlorination) and mixed acids (e.g., HNO₃/H₂SO₄) for nitration. Solvent choice (e.g., dichloromethane, benzene) and temperature (0–50°C) critically affect reaction efficiency. For example, refluxing in benzene with thionyl chloride for 4 hours achieves higher yields of intermediates compared to shorter reaction times in dichloromethane . Monitoring via TLC is recommended to optimize reaction progress .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and purity. For nitro and chloro groups, FT-IR (stretching at ~1520 cm⁻¹ for nitro and ~750 cm⁻¹ for C-Cl) provides complementary data. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Cross-reference spectral data with NIST Chemistry WebBook entries for accuracy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Work under a fume hood with nitrile gloves and lab coats. Avoid contact with oxidizing agents (risk of nitro group decomposition). Store in airtight containers away from light. Spill management requires neutralization with sodium bicarbonate followed by adsorption using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Methodological Answer : Perform a Design of Experiments (DoE) approach, varying temperature, solvent polarity, and reagent stoichiometry. For example, using oxalyl dichloride instead of thionyl chloride in dichloromethane at 50°C reduces side-product formation due to milder reactivity . Kinetic studies (e.g., in situ IR monitoring) can identify optimal reaction termination points .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or impurities. Use deuterated DMSO for consistent comparisons. For ambiguous peaks, 2D NMR (e.g., HSQC, HMBC) clarifies coupling patterns. Cross-validate with computational chemistry tools (e.g., DFT-based NMR prediction) to confirm assignments .

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodological Answer : Employ density functional theory (DFT) to calculate electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect can be modeled to predict regioselectivity in cross-coupling reactions. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to biological targets like kinase enzymes, leveraging PubChem’s 3D conformer data .

Q. What strategies address low yields in amidation or alkylation reactions involving this compound?

- Methodological Answer : Activate the chloro substituent via Buchwald-Hartwig conditions (e.g., Pd catalysts, Xantphos ligand) for C-N bond formation. For sterically hindered reactions, microwave-assisted synthesis improves energy transfer and reduces side reactions. Monitor intermediates by LC-MS to identify bottlenecks .

Q. How do environmental factors (e.g., humidity, light) degrade this compound, and how is stability assessed?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines: expose samples to 40°C/75% RH for 1–3 months. Analyze degradation products via HPLC-PDA-MS to identify hydrolysis or photolysis pathways (e.g., nitro reduction to amine). Use quartz crystal microbalance (QCM) to study surface adsorption in humid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.